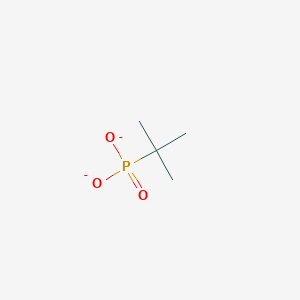

t-Butylphosphonate

Vue d'ensemble

Description

t-Butylphosphonate is an organophosphorus compound characterized by the presence of a tert-butyl group attached to a phosphonate moiety. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of t-Butylphosphonate typically involves the reaction of tert-butyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive reagents to ensure high yields.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The process involves the careful control of temperature and pressure to optimize the yield and purity of the final product. The use of continuous flow reactors is also explored to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

t-Butylphosphonate undergoes various chemical reactions, including:

Oxidation: Converts the phosphonate group to a phosphate group.

Reduction: Reduces the phosphonate group to a phosphine.

Substitution: Involves the replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions include tert-butyl phosphate, tert-butyl phosphine, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

t-Butylphosphonate finds applications in various fields of scientific research:

Chemistry: Used as a ligand in catalytic reactions, particularly in palladium-catalyzed coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphonate-based drugs.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of t-Butylphosphonate involves its interaction with various molecular targets. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate the formation of reactive intermediates. In biological systems, it may interact with enzymes and other proteins, modulating their activity through covalent or non-covalent interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tri-tert-butylphosphine: Another organophosphorus compound with similar reactivity but different steric properties.

Diethyl phosphonate: A related compound with different alkyl groups attached to the phosphonate moiety.

Bisphosphonates: Compounds containing two phosphonate groups, commonly used in medical applications for bone resorption disorders.

Uniqueness

t-Butylphosphonate is unique due to its combination of stability and reactivity, making it suitable for a wide range of applications. Its tert-butyl group provides steric hindrance, enhancing its selectivity in various chemical reactions.

Propriétés

IUPAC Name |

tert-butyl-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDSVONAYZTTDA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O3P-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032342 | |

| Record name | tert-Butylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4923-84-6, 99097-88-8 | |

| Record name | NSC 222650 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.